molecular formula C9H9NO2 B11789023 2,3-Dihydrobenzofuran-6-carboxamide

2,3-Dihydrobenzofuran-6-carboxamide

Katalognummer: B11789023
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: LSWNXPDKWNZPBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydrobenzofuran-6-carboxamide is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of fused benzene and furan rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Friedel-Crafts alkylation followed by intramolecular cyclization. For instance, starting from a phenol derivative, the compound can be synthesized through a series of steps involving alkylation, cyclization, and amide formation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amide formation processes .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydrobenzofuran-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,3-Dihydrobenzofuran-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 2,3-Dihydrobenzofuran-7-carboxamide
  • 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide
  • Benzofuran derivatives with various substituents

Comparison: Compared to other similar compounds, 2,3-Dihydrobenzofuran-6-carboxamide may exhibit unique properties due to its specific structure. For example, its position of the carboxamide group can influence its reactivity and biological activity. Additionally, the presence of different substituents on the benzofuran ring can lead to variations in its chemical and physical properties .

Eigenschaften

Molekularformel

C9H9NO2

Molekulargewicht

163.17 g/mol

IUPAC-Name

2,3-dihydro-1-benzofuran-6-carboxamide

InChI

InChI=1S/C9H9NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2,(H2,10,11)

InChI-Schlüssel

LSWNXPDKWNZPBD-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C1C=CC(=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.